molecular formula C20H15FN2O5 B2651734 N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-93-5

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2651734
CAS RN: 1021093-93-5
M. Wt: 382.347
InChI Key: NNRDYNXBWSLGSI-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fluorocontaining Derivatives : Fluorocontaining substituted amides, including compounds similar to N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, have been synthesized and characterized. These compounds were derived from reactions involving various primary and secondary amines (Eleev, Kutkin, & Zhidkov, 2015).

  • Synthesis and Cytotoxicity of Derivatives : Research includes the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . These derivatives have been screened for their in vitro cytotoxic activity against certain cancer cells (Hassan, Hafez, & Osman, 2014).

Application in Medical Research

  • Antimycobacterial Activity : Compounds including 5-chloro-N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity. This research is relevant due to the structural similarities with this compound (Zítko et al., 2013).

Chemical Characterization and Analysis

  • Crystal Structure Analysis : Studies on compounds like 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and related compounds offer insights into the crystal structures and molecular interactions, which are essential for understanding the properties of this compound (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Biochemical and Pharmacological Studies

  • Study of N-Substituted Derivatives : Investigating the tautomerism and antibacterial activity of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, which are structurally related, can provide valuable insights into the biochemical behavior of this compound (Kaczor et al., 2013).

properties

IUPAC Name

N-(2-carbamoylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c21-13-7-5-12(6-8-13)10-27-18-11-28-17(9-16(18)24)20(26)23-15-4-2-1-3-14(15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDYNXBWSLGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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